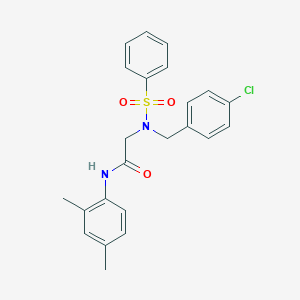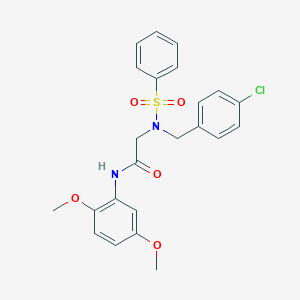![molecular formula C21H20N2O4S B301013 Methyl 4-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B301013.png)
Methyl 4-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. This compound belongs to the class of thiazolidinone derivatives, which have been found to possess various biological activities such as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory effects.
Wirkmechanismus
The exact mechanism of action of Methyl 4-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is not fully understood. However, studies suggest that it may exert its biological effects by targeting various cellular pathways, including the PI3K/Akt/mTOR pathway, NF-κB pathway, and MAPK pathway.
Biochemical and Physiological Effects:
Methyl 4-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been shown to exert various biochemical and physiological effects, including:
1. Induction of apoptosis: This compound has been found to induce apoptosis in cancer cells by activating caspase-dependent pathways.
2. Inhibition of cell proliferation: Methyl 4-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been shown to inhibit the proliferation of cancer cells by arresting the cell cycle at various stages.
3. Reduction of inflammation: This compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using Methyl 4-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate in lab experiments is its high potency and selectivity towards cancer cells. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for research on Methyl 4-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate, including:
1. Development of new anticancer agents: Based on the promising results obtained from preclinical studies, further research is needed to develop new anticancer agents based on the structure of Methyl 4-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate.
2. Optimization of pharmacokinetic properties: Studies are needed to optimize the pharmacokinetic properties of this compound to improve its bioavailability and efficacy.
3. Exploration of new therapeutic applications: Further research is needed to explore the potential therapeutic applications of Methyl 4-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate in other disease conditions, such as infectious diseases and inflammatory disorders.
Conclusion:
Methyl 4-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is a promising compound that has shown significant potential in various scientific research areas. Its unique chemical structure and biological activities make it a potential candidate for the development of new therapeutic agents. However, further research is needed to fully understand its mechanism of action and optimize its pharmacokinetic properties.
Synthesemethoden
The synthesis of Methyl 4-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate involves a multi-step reaction sequence. The starting materials for the synthesis include 4-methoxy-3-methylbenzaldehyde, 2-amino-4-methylbenzoic acid, and thiosemicarbazide. The reaction proceeds through the formation of an intermediate thiazolidinone ring, which is then functionalized with the ester group to obtain the final product.
Wissenschaftliche Forschungsanwendungen
Methyl 4-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been extensively studied for its potential applications in medicine. Some of the key areas of research include:
1. Anticancer activity: Studies have shown that Methyl 4-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate exhibits potent cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells.
2. Antimicrobial activity: This compound has also been found to possess significant antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.
3. Anti-inflammatory activity: Methyl 4-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
Produktname |
Methyl 4-{[5-(4-methoxy-3-methylbenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate |
|---|---|
Molekularformel |
C21H20N2O4S |
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
methyl 4-[[(5Z)-5-[(4-methoxy-3-methylphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C21H20N2O4S/c1-13-11-14(5-10-17(13)26-3)12-18-19(24)23(2)21(28-18)22-16-8-6-15(7-9-16)20(25)27-4/h5-12H,1-4H3/b18-12-,22-21? |
InChI-Schlüssel |
CUEIJLJOKHQWEI-NVGQKUQCSA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OC)S2)C)OC |
SMILES |
CC1=C(C=CC(=C1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OC)S2)C)OC |
Kanonische SMILES |
CC1=C(C=CC(=C1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OC)S2)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Bromophenyl)imino]-5-(2,4-dimethoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B300931.png)
![{4-[(Z)-{(2E)-2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B300933.png)
![{4-[(Z)-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B300934.png)
![5-Benzylidene-2-[(4-bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B300935.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-2-[(4-bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B300936.png)
![(5Z)-3-benzyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B300937.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B300938.png)
![5-{4-[(4-Bromobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B300939.png)
![N-[2,5-bis(methyloxy)phenyl]-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide](/img/structure/B300940.png)
amino]-N,N-diethylacetamide](/img/structure/B300945.png)
![2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(2-fluorophenyl)acetamide](/img/structure/B300946.png)

![2-{benzyl[(4-bromophenyl)sulfonyl]amino}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B300951.png)
